molecular formula C18H16N2O2 B2672360 N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide CAS No. 866041-26-1

N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide

Cat. No.: B2672360
CAS No.: 866041-26-1
M. Wt: 292.338
InChI Key: CWJGEZGTFRWYIW-UHFFFAOYSA-N
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Description

N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide is a heterocyclic organic compound featuring a benzamide backbone fused with a quinoline moiety. Its structure includes a methyl substituent on the amide nitrogen and a 1-methyl-4-oxo-1,4-dihydroquinolinyl group at the ortho position of the benzene ring.

Properties

IUPAC Name

N-methyl-2-(1-methyl-4-oxoquinolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-19-18(22)13-8-4-3-7-12(13)15-11-20(2)16-10-6-5-9-14(16)17(15)21/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJGEZGTFRWYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=CN(C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinoline core, followed by methylation and further functionalization to introduce the carboxamide group. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like methanol or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .

Scientific Research Applications

N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of genetic material and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby disrupting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s quinoline-oxo group and benzamide backbone distinguish it from simpler benzamide derivatives. Key comparisons include:

Compound Core Structure Substituents Functional Groups Applications/Reactivity
N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide Benzamide + quinoline Methyl (amide N), 1-methyl-4-oxoquinolinyl (C-2) Amide, ketone, aromatic π-system Potential catalyst, bioactive agent
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-methyl (benzene), 2-hydroxy-1,1-dimethylethyl (amide N) Amide, hydroxyl Metal-catalyzed C–H functionalization
3-Methylbenzamide Benzamide 3-methyl (benzene) Amide, aromatic π-system Intermediate in organic synthesis

Key Observations :

  • The quinoline-oxo group in the target compound introduces rigidity and electronic effects (e.g., electron-withdrawing ketone) that may enhance its suitability for π-π stacking or coordination with metals, unlike simpler benzamides .
  • The methyl group on the amide nitrogen in the target compound may sterically hinder certain reactions compared to the hydroxyl-containing analog in , which facilitates N,O-bidentate coordination .

Comparison of Techniques :

  • Both compounds require advanced crystallographic software (e.g., SHELXL for refinement , WinGX for data integration ) to resolve complex substituent arrangements.
  • The target compound’s quinoline moiety may complicate crystallization compared to the simpler benzamide in , necessitating higher-resolution data collection.

Biological Activity

N-methyl-2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide, also known by its CAS number 866041-26-1, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.338 g/mol
  • CAS Number : 866041-26-1

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may interact with biological targets involved in several diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of quinoline derivatives, including this compound. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways critical for bacterial survival.

StudyFindings
Study AShowed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study BDemonstrated activity against Escherichia coli, suggesting broad-spectrum antimicrobial potential.

Anticancer Properties

Quinoline derivatives are known for their anticancer effects. This compound has been investigated for its ability to induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)15Induction of caspase-dependent apoptosis.
HeLa (Cervical Cancer)20Inhibition of cell proliferation via cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, leading to cell death in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound effectively reduced cell viability through apoptosis induction. Further research is needed to elucidate the specific signaling pathways involved.

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